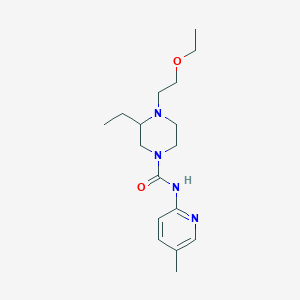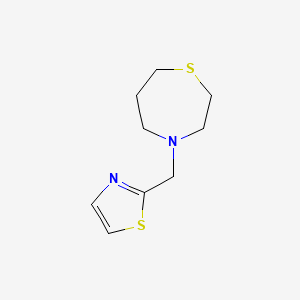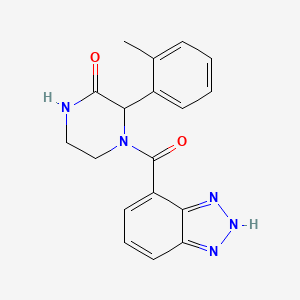![molecular formula C15H24N4O2 B7631231 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide, also known as TMMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells, as well as the replication of viruses and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer. This compound can also inhibit the production of inflammatory cytokines, which are involved in the development of various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide is its versatility. It can be used in a wide range of scientific research applications, including cancer research, virology, and neurology. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide research. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of this compound in laboratory experiments, as well as its potential side effects.
Synthesis Methods
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde and ammonium acetate to produce 2,2,6,6-tetramethyl-4-(formylamino)piperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-(formylamino)piperidine with 2-methyl-4-chloropyrimidine in the presence of sodium hydride to produce this compound.
Scientific Research Applications
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-7-6-12(18-11)8-17-13(20)19-9-14(2,3)21-15(4,5)10-19/h6-7H,8-10H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNOCTXSZUMCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)N2CC(OC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
